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Compound of Interest

Compound Name: GDC-0834 (S-enantiomer)

Cat. No.: B1663581

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and biological activity of the (S)-enantiomer of GDC-0834, a potent and selective inhibitor of
Bruton's tyrosine kinase (BTK). While the racemate and the (R)-enantiomer have been more
extensively studied as clinical candidates, this document focuses on the available information
regarding the (S)-enantiomer.

Chemical Structure

The (S)-enantiomer of GDC-0834 is chemically designated as N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-
oxopiperazin-2-yllanilino}-4-methyl-5-ox0-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-
tetrahydro-1-benzothiophene-2-carboxamide.

Molecular Formula: C33H3e6NeO3S
Molecular Weight: 596.74 g/mol
CAS Number: 1133432-50-4
Chemical Structure:

(Note: This is a simplified SMILES representation. For a full 3D structure, please refer to
chemical databases under the provided CAS number.)
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Synthesis

A detailed, step-by-step experimental protocol for the specific synthesis of the (S)-enantiomer
of GDC-0834 is not publicly available in peer-reviewed literature or patents. The development
of GDC-0834 arose from structure-activity relationship (SAR) studies aimed at improving the
pharmacokinetic properties of a precursor compound, CGI-1746.

A plausible synthetic approach would involve a convergent synthesis strategy, culminating in an
amide coupling reaction. The key chiral intermediate, (S)-1,4-dimethyl-3-oxopiperazin-2-
ylaniline, would likely be prepared through asymmetric synthesis or chiral resolution.

Generalized Synthetic Workflow

The following diagram illustrates a logical, though not experimentally verified, workflow for the
synthesis of (S)-GDC-0834. This is based on standard organic chemistry principles for the
formation of the core structural motifs.
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Caption: Generalized synthetic workflow for (S)-GDC-0834.

Biological Activity and Quantitative Data

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme
in the B-cell receptor signaling pathway. The majority of published quantitative data pertains to
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the (R)-enantiomer, which was selected as the clinical candidate. It is important to note that the
biological activity of the (S)-enantiomer may differ.

: [ ) R- : |

Assay Type Target ICs0 (NM) Reference
Biochemical Assay BTK 5.9 [1]
Cellular Assay BTK 6.4 [1]

. ivity of GDC-0834 (R- . |

Species Assay ICs0 (M) Reference
pBTK-Tyr223

Mouse o 1.1 [1]
Inhibition

pBTK-Tyr223
Rat o 5.6 [1]
Inhibition

Aldehyde Oxidase Inhibition by GDC-0834 (R-
enantiomer)

GDC-0834 was found to be a potent reversible inhibitor of aldehyde oxidase (AO), the enzyme
responsible for its rapid metabolism in humans.

| AO Substrate | ICso (UM) | Reference | | :--- | :--- | :--- | :--- | | Multiple (6 tested) | 0.86 - 1.87 |
[1]]

Mechanism of Action and Signaling Pathway

GDC-0834 exerts its therapeutic effect by inhibiting the kinase activity of BTK. BTK is a critical
signaling molecule downstream of the B-cell receptor (BCR). Its inhibition blocks the activation
of several downstream pathways, including PLCy2, ERK, and NF-kB, which are essential for B-
cell proliferation, differentiation, and survival.
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Caption: Simplified BTK signaling pathway and the inhibitory action of GDC-0834.

Metabolism and Pharmacokinetics
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A critical finding in the development of GDC-0834 was its rapid metabolism in humans, which
was not as prevalent in preclinical species. This was attributed to amide hydrolysis mediated by
aldehyde oxidase (AO), leading to the formation of an inactive metabolite and resulting in
insufficient parent drug exposure.
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Caption: Metabolic pathway of GDC-0834 leading to its inactivation in humans.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of (S)-GDC-0834 are not
available in the public domain. However, general methodologies for assays used to
characterize BTK inhibitors can be found in the primary literature.

General BTK Inhibition Biochemical Assay
(Lanthascreen)

» Reagents: Recombinant human BTK, fluorescently labeled poly(GT)-biotin substrate, ATP,
and a terbium-labeled anti-phosphotyrosine antibody.

e Procedure:

o The test compound (e.g., GDC-0834) is serially diluted and incubated with BTK enzyme
and the substrate in a suitable buffer.

o The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined
period (e.g., 60 minutes) at room temperature.

o The reaction is stopped, and the detection solution containing the terbium-labeled
antibody is added.
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o After incubation, the time-resolved fluorescence resonance energy transfer (TR-FRET)
signal is measured.

o Data Analysis: The ICso value is determined by fitting the dose-response curve using a
suitable software package.

General Cellular BTK Autophosphorylation Assay

e Cell Line: A suitable human B-cell line expressing BTK (e.g., Ramos).

e Procedure:
o Cells are pre-incubated with various concentrations of the test compound.
o B-cell receptor signaling is stimulated (e.g., with anti-IgM antibodies).
o Cells are lysed, and protein concentrations are determined.

o BTK autophosphorylation (pBTK) and total BTK levels are quantified using methods such
as ELISA or Western blotting.

o Data Analysis: The ICso value is calculated based on the inhibition of pBTK signal relative to
the total BTK signal.

Conclusion

The (S)-enantiomer of GDC-0834 is a chiral molecule with a well-defined chemical structure.
While it is known to be a potent BTK inhibitor, the majority of the publicly available data
pertains to its (R)-enantiomer. The significant challenge in the clinical development of GDC-
0834 was its rapid metabolism by aldehyde oxidase in humans, a factor that would likely affect
both enantiomers. This technical guide provides a summary of the available information and a
framework for understanding the chemical and biological properties of this compound. Further
research would be required to fully elucidate the specific properties and potential of the (S)-
enantiomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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